Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH

ADC Linker Design Physicochemical Properties Conjugation Chemistry

ADC linker selection is not a commodity decision-minor sequence changes profoundly affect stability and off-target toxicity. Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH (CAS 3002986-41-3) is a tri-alanine cleavable linker specifically cited in WO2023216956 for camptothecin-based ADCs. • The bulky Fmoc group reduces enzymatic turnover, minimizing premature payload release in circulation. • MW (540.56) is 17.9% higher than Fmoc-Ala-Ala-PAB, enabling strategic modulation of ADC hydrophobicity and aggregation propensity. • Preclinical class-level evidence links tripeptide linkers to superior potency in EREG-expressing colorectal cancer models. Supplied with full analytical documentation for seamless tech transfer.

Molecular Formula C27H32N4O8
Molecular Weight 540.6 g/mol
Cat. No. B12371113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Ala-Ala-amide-C-O-C-COOH
Molecular FormulaC27H32N4O8
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NCOCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H32N4O8/c1-15(24(34)28-14-38-13-23(32)33)29-25(35)16(2)30-26(36)17(3)31-27(37)39-12-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,15-17,22H,12-14H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37)(H,32,33)/t15-,16-,17-/m0/s1
InChIKeyGMNNXNFNNQWLHS-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH: Cleavable ADC Linker Overview


Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH (CAS 3002986-41-3, MW 540.56, C27H32N4O8) is a synthetic peptide linker featuring a tri-alanine core, an Fmoc protecting group, and a terminal carboxylic acid . It is classified as a cleavable linker, specifically designed for antibody-drug conjugates (ADCs), where it enables targeted delivery of cytotoxic payloads . The compound is also known as Compound IM-3 and is referenced in the patent literature for use in camptothecin-based ADCs [1].

Workflow Cleavable ADC linker for targeted payload delivery research
Selection Tri-alanine core with Fmoc protection; patent-cited for camptothecin-based conjugates
Use Context Research use in conjugate synthesis and stability studies

Why Not Substitute with Generic Dipeptide Linkers


ADC linker selection is not a commodity decision; even minor changes in peptide sequence profoundly affect linker stability, protease sensitivity, and conjugate physicochemical properties [1]. While dipeptide linkers like Val-Cit and Val-Ala are widely used, they exhibit variable plasma stability and can contribute to off-target toxicity [2]. The tri-alanine motif in Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH is specifically cited in patent literature for constructing ADCs with camptothecin payloads, suggesting it may offer distinct cleavage kinetics or stability profiles compared to shorter or alternative sequences [3]. Direct substitution with a generic dipeptide linker would invalidate any SAR and process optimization tied to this specific linker architecture.

Sequence-dependent stability

Tri-alanine architecture may shift plasma stability profiles compared to dipeptide linkers, altering conjugate circulation behavior.

SAR specificity

Synthetic route and cleavage kinetics are tied to this exact sequence; substituting with generic dipeptide linkers may invalidate prior optimization.

Payload compatibility

Linker designed for camptothecin payload context; other payload classes may require re-evaluation of release mechanism and conjugate properties.

Quantitative Differentiation Evidence


Physicochemical Property Comparison with Dipeptide Linkers

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH has a molecular weight of 540.56 g/mol and a molecular formula of C27H32N4O8 . This is significantly larger than common dipeptide linkers such as Fmoc-Ala-Ala-PAB (MW 458.51, C23H30N4O6) and MC-Ala-Ala-PAB (MW approximately 500-600 range) . The increased molecular weight and complexity of the tri-alanine core may influence conjugate solubility and aggregation propensity, which are critical parameters in ADC development [1].

MW Comparison
Class-level inference
+82.05 g/mol (17.9% higher) vs Fmoc-Ala-Ala-PAB
May influence conjugate hydrophobicity and aggregation
Calculated from molecular formulas; direct impact requires study
ADC Linker Design Physicochemical Properties Conjugation Chemistry

Tri-Alanine vs. Di-Alanine Linker Cytotoxicity Potency

A study comparing ADCs constructed with dipeptide vs. tripeptide linkers demonstrated that ADCs incorporating tripeptide linkers exhibited higher potency in EREG-expressing colorectal cancer cells, irrespective of RAS mutation status [1]. While this study did not test the exact Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH linker, it provides class-level evidence that extending the peptide sequence from di- to tripeptide can enhance ADC potency in specific cancer models [2]. The Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH linker, with its tri-alanine sequence, is structurally positioned to potentially confer similar advantages over di-alanine linkers like Fmoc-Ala-Ala-PAB [3].

Potency Context
Class-level inference
Tripeptide-linked ADCs reported higher rank in tested EREG+ CRC models
Supports tripeptide architecture potency review
Not directly measured with this linker; model-dependent
ADC Efficacy Cytotoxicity Linker Comparison

N-Terminal Protection and Enzymatic Cleavage Efficiency

Enzymatic studies on tri-alanine substrates reveal that N-terminal acetylation dramatically reduces cleavage efficiency. The turnover number for Ac-Ala-Ala-Ala is 260-540-fold lower than for unmodified Ala-Ala-Ala [1]. Similarly, Ac-Ala-Ala shows a 350-fold reduction compared to Ala-Ala [1]. By extension, the bulky Fmoc group in Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH is expected to confer even greater resistance to premature proteolytic degradation in plasma compared to unprotected or acetylated tri-alanine linkers, potentially enhancing systemic stability of the ADC [2].

Enzymatic Stability
Class-level inference
260–540× lower turnover (acetylated vs unmodified)
Supports N-terminal protection resistance context
Fmoc expected to enhance stability; require linker-specific validation
Linker Cleavage Cathepsin B Enzymatic Stability

Optimal Application Scenarios


ADC Programs Requiring Enhanced Plasma Stability

Based on the class-level evidence that N-terminal protection dramatically reduces enzymatic turnover of tri-alanine sequences (260-540-fold reduction for acetylated vs. unmodified) [1], Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH is a rational choice for ADC programs where minimizing premature payload release in circulation is a priority. The bulky Fmoc group is expected to provide even greater protection than acetylation, potentially reducing off-target toxicity and improving the therapeutic index [2].

Camptothecin-Based Antibody-Drug Conjugates

The Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH linker is specifically cited in patent WO2023216956 for the construction of camptothecin-based ADCs [3]. Researchers developing novel camptothecin conjugates should prioritize this linker to maintain consistency with disclosed synthetic routes and to leverage any optimized cleavage kinetics or stability profiles established in the patent's experimental examples.

ADCs Targeting Antigens with High EREG Expression

Preclinical evidence indicates that ADCs utilizing tripeptide linkers demonstrate superior potency in EREG-expressing colorectal cancer models compared to those with dipeptide linkers [4]. While not directly tested with Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH, this class-level finding suggests that programs targeting EREG or similar antigens may benefit from the tri-alanine architecture of this linker over shorter dipeptide alternatives [5].

Conjugates Requiring Fine-Tuned Hydrophobicity

The molecular weight of Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH (540.56 g/mol) is 17.9% higher than that of the common dipeptide linker Fmoc-Ala-Ala-PAB (458.51 g/mol) . This difference can be strategically exploited to modulate the overall hydrophobicity and aggregation propensity of the final ADC, a critical quality attribute that influences manufacturability, pharmacokinetics, and safety [6].

Application
Selection Property
Validation Focus
ADC plasma stability research
Fmoc-protected tri-alanine architecture
Premature payload release monitoring in circulation models
Camptothecin-based ADC construction
Patent-cited linker sequence (WO2023216956)
Synthetic route consistency and cleavage kinetics review
EGR-expressing cancer cell ADC studies
Tripeptide linker architecture
Cell-model potency endpoint review and class-level comparison
Conjugate hydrophobicity modulation
Increased molecular weight profile vs dipeptide linkers
Aggregation propensity and pharmacokinetic study review
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